![molecular formula C7H9ClN4 B3005779 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride CAS No. 2105139-83-9](/img/structure/B3005779.png)
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride is a derivative of the pyrazolopyridine family, which is characterized by a fused pyrazole and pyridine ring system. This class of compounds has been the subject of various synthetic efforts due to their potential pharmacological activities.
Synthesis Analysis
The synthesis of related compounds has been achieved through one-pot, three-component reactions involving an aldehyde, 3-amino-5-methylpyrazole, and ethyl cyanoacetate. One method utilizes microwave irradiation in acetonitrile without any catalyst, leading to high selectivities and yields of the trans isomers of 4-aryl-3-methyl-6-oxo derivatives . Another approach employs ethanol as the solvent and p-toluenesulfonic acid as a catalyst under reflux conditions, also yielding high amounts of the desired product .
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated through X-ray crystallography. For instance, the crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile was determined, providing insights into the reaction mechanism of similar compounds with unsaturated carbonyl compounds . Additionally, the molecular conformations and hydrogen bonding patterns of three closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines have been studied, revealing different dimensions of hydrogen bonding and molecular conformations influenced by substituents .
Chemical Reactions Analysis
The chemical reactivity of this class of compounds involves multi-component reactions that can proceed through various pathways, including Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization. For example, the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones involves a one-pot three-component tandem Knoevenagel–Michael reaction catalyzed by n-tetrabutylammonium tribromide (TBATB) . Another study describes the synthesis of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles through a three-component reaction with divergent regioselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The reduced pyridine ring typically adopts a half-chair conformation, and the presence of various substituents can lead to different molecular conformations and hydrogen bonding patterns, as seen in the crystallographic studies . These properties are crucial for understanding the potential applications of these compounds in medicinal chemistry and their interactions with biological targets.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyrazolopyridine derivatives, including variations of 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile, have shown effectiveness as corrosion inhibitors. For instance, their use in protecting mild steel in hydrochloric acid environments has been studied, demonstrating their potential as mixed-type corrosion inhibitors (Dandia et al., 2013; Sudheer & Quraishi, 2015).
Microwave-Induced Synthesis
Microwave irradiation has been utilized to synthesize trans isomers of 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile. This method offers high selectivity and yield, demonstrating an efficient approach to producing these compounds (Rahmati & Kouzehrash, 2011).
Optoelectronic Applications
Pyrazolopyridine derivatives have been explored for their optoelectronic properties. Studies reveal their potential in fabricating devices like thin-film transistors and sensors, indicating their usefulness in electronic and photovoltaic applications (El-Menyawy et al., 2019; Zedan et al., 2020).
Chemical Synthesis
The compound is a key intermediate in various chemical synthesis processes. It is used in the creation of a wide range of heterocyclic compounds, demonstrating its versatility in organic chemistry (Rahmati, 2010; El-Reedy et al., 1989).
Antitumor Activity
Some derivatives of 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile have been investigated for their antitumor properties. These studies highlight the potential of these compounds in medical research and drug development (Abdel‐Latif et al., 2016; El-Borai et al., 2012).
Structural Analysis
X-ray crystallography and other structural analysis techniques have been employed to study the molecular structure of this compound and its derivatives. These studies provide insights into the compound's physical properties and potential applications in various fields (Ganapathy et al., 2015; Gubaidullin et al., 2014).
Biological Activity
The compound and its derivatives have been explored for their biological activities, including antibacterial, antifungal, and cytotoxic effects. This research is important for discovering new drugs and understanding the compound's interaction with biological systems (Yassin, 2009; Ismail et al., 2007).
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c8-3-7-5-4-9-2-1-6(5)10-11-7;/h9H,1-2,4H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDMSGYCTRBKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Nitro-[2]naphthoic acid](/img/structure/B3005698.png)
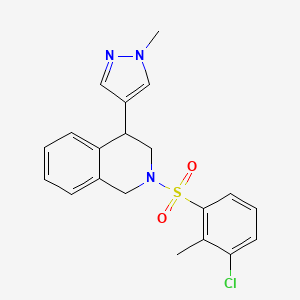
![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B3005700.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3005702.png)
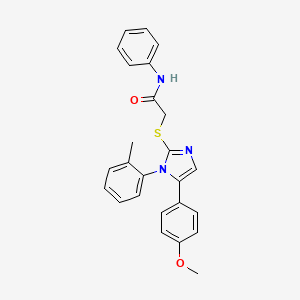
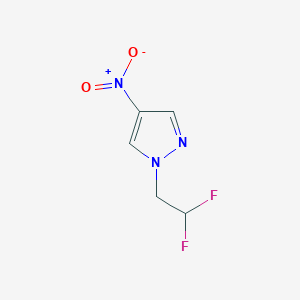

![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B3005707.png)
![5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B3005709.png)
![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B3005712.png)
![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B3005713.png)
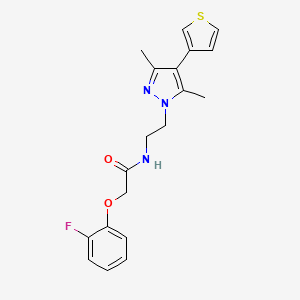
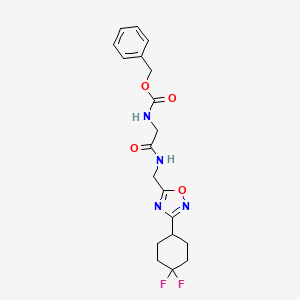
![2-[[5-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methyl-prop-2-ynylamino]ethanol](/img/structure/B3005718.png)